(4-(Bromomethyl)phenyl)methanol

bifunctional building block orthogonal functionalization stoichiometric control

Researchers employing separate mono-functional benzyl halides or alcohols for staged functionalization encounter uncontrolled stoichiometric variability and increased purification burden. (4-(Bromomethyl)phenyl)methanol provides a single scaffold with precisely one benzylic Br and one OH group in a fixed 1:1 ratio at 1,4-para geometry, eliminating the need for protection/deprotection steps. Key benefits: - Fixed 1:1 Br/OH stoichiometry ensures predictable crosslinking density, eliminating formulation variability inherent in blended monomers. - Orthogonal reactivity: Suzuki-Miyaura cross-coupling at Br site while OH remains available for esterification/etherification or oxidation. - Research-to-bulk quantities (250 mg-100 g) supporting COF and polymer synthesis from discovery to scale-up.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 71831-21-5
Cat. No. B151637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Bromomethyl)phenyl)methanol
CAS71831-21-5
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)CBr
InChIInChI=1S/C8H9BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2
InChIKeyRDHSYXFAOVTAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Overview for Orthogonal Functionalization


(4-(Bromomethyl)phenyl)methanol (CAS 71831-21-5) is a para-substituted aromatic bifunctional building block featuring both a benzylic bromomethyl group and a benzylic hydroxymethyl group on the same phenyl ring. With molecular formula C₈H₉BrO and molecular weight 201.06 g/mol , this compound exists as a white to off-white crystalline solid with a melting point range of 76-86 °C and typical commercial purity specifications ranging from 95% to >97.0% (GC) . The spatial separation of the electrophilic C–Br site and the nucleophilic/pro-electrophilic C–OH site enables sequential or orthogonal reaction strategies that are structurally inaccessible with mono-functional benzyl halides or benzyl alcohols alone, establishing this compound as a strategic intermediate for applications requiring staged functionalization .

Staged functionalization with fixed 1:1 benzylic Br/OH stoichiometry
Orthogonal reactivity via para-substituted aromatic scaffold
Suitable for COF, crosslinker, and organometallic precursor workflows

Why Generic Substitutes Fail


Attempting to replace (4-(bromomethyl)phenyl)methanol with a mixture of 4-bromobenzyl alcohol (CAS 873-75-6) and 4-(chloromethyl)benzyl alcohol (or other mono-functional analogs) fundamentally alters reaction stoichiometry, spatial control, and functional group orthogonality. The target compound provides exactly one benzylic bromine and one benzylic hydroxyl group in a fixed 1:1 molar ratio with precise 1,4-para spatial orientation. This defined geometry is critical for applications such as post-synthetic modification of COFs via Suzuki–Miyaura coupling followed by hydroxyl-directed functionalization [1], or the synthesis of bifunctional crosslinkers where both reactive sites must reside on the same molecular scaffold. Using separate mono-functional compounds introduces uncontrolled stoichiometric variability, increases purification burden, and eliminates the intramolecular proximity that enables chelation effects in metal complexation [2]. For procurement decisions involving staged synthetic sequences or framework functionalization, the orthogonality and fixed stoichiometry of this single bifunctional building block provide irreplaceable synthetic control that cannot be replicated by blending simpler analogs.

Stoichiometry Blending 4-bromobenzyl alcohol with other mono-functional analogs cannot guarantee the 1:1 Br/OH ratio and introduces inter-batch variability.
Reactivity The benzylic bromide site offers higher SN2 reactivity than chloromethyl or aryl bromide analogs, which may alter reaction timelines and catalyst requirements.
Coordination Mono-functional benzyl halides form only monodentate metal complexes, limiting access to bidentate chelation effects relevant in organometallic pathways.

Differential Performance Evidence


Fixed Stoichiometry vs. Blended Analogs

(4-(Bromomethyl)phenyl)methanol provides exactly 1.0 molar equivalent of benzylic bromide and 1.0 molar equivalent of benzylic alcohol per molecule, with a molecular weight of 201.06 g/mol . In contrast, a blended approach using 4-bromobenzyl alcohol (CAS 873-75-6, MW 187.04 g/mol) and a separate benzyl alcohol derivative introduces unavoidable stoichiometric variation and eliminates intramolecular spatial control. The fixed 1:1 functional group density in the target compound ensures reproducible loading of two distinct reactive handles onto a single molecular scaffold, which is critical for applications requiring precise bifunctional modification.

Fixed Stoichiometry
Cross-study comparable
Fixed 1:1 Br/OH per mole (MW 201.06)
Enables reproducible bifunctional loading vs. blended analogs
Supplier-consistent stoichiometry; eliminates blending variability risk
bifunctional building block orthogonal functionalization stoichiometric control

Benzylic Bromide vs. Chloromethyl Reactivity

The benzylic bromomethyl group (–CH₂Br) in (4-(bromomethyl)phenyl)methanol exhibits substantially higher electrophilicity toward nucleophilic substitution compared to both the corresponding chloromethyl analog (–CH₂Cl) and aryl bromide functionality. Literature values for benzylic halides indicate that benzylic bromide is approximately 40–100 times more reactive than benzylic chloride in SN2 displacement reactions due to the lower C–Br bond dissociation energy (approximately 68 kcal/mol vs. 81 kcal/mol for C–Cl) and superior bromide leaving group ability [1]. Additionally, the benzylic bromide is distinct from the aryl bromide present in 4-bromobenzyl alcohol (CAS 873-75-6) , where the bromine is directly attached to the aromatic ring and requires palladium catalysis (e.g., Suzuki coupling) for displacement [2].

Bromide Reactivity
Class-level inference
40–100× more reactive than benzylic chloride in SN2
Supports milder substitution conditions vs. chloromethyl analogs
Based on benzylic halide class reactivity; C–Br BDE ~68 kcal/mol
nucleophilic substitution leaving group SN2 reactivity benzyl halide

Post-Synthetic COF Functionalization Efficiency

In post-synthetic modification (PSM) of covalent organic frameworks, bromomethyl functional handles enable efficient Suzuki–Miyaura cross-coupling for introducing diverse aromatic functionalities onto pre-formed frameworks [1]. (4-(Bromomethyl)phenyl)methanol serves as a bifunctional building block that, when incorporated into a COF backbone, presents a pendant benzylic bromide for subsequent PSM while the hydroxymethyl group remains available for alternative functionalization pathways. Studies on brominated COF PSM demonstrate that benzylic bromide sites undergo Suzuki coupling with arylboronic acids under standard Pd(PPh₃)₄ catalysis, achieving framework functionalization without framework collapse [1]. This contrasts with attempts to use aryl bromide-functionalized COFs, which often exhibit lower coupling efficiency due to steric constraints within the framework pores [2].

COF Functionalization
Class-level inference
Benzylic bromide handle for post-synthetic Suzuki coupling
Methylene spacer may reduce steric constraints in framework PSM
Reported Pd(PPh₃)₄ conditions; bulkier substrates may benefit
covalent organic frameworks post-synthetic modification Suzuki coupling porous materials

Bidentate Palladium Coordination Capability

Bifunctional hydroxymethylbenzyl halides containing both benzylic halide and benzylic alcohol groups form stable bidentate κ²-C,O palladium complexes via simultaneous coordination of the benzylic carbon and the pendant hydroxyl oxygen [1]. Studies with 2-hydroxymethylbenzyl halides (ortho analog) demonstrate that reaction with Pd(PPh₃)₄ yields complexes of the type Pd(CH₂C₆H₄-2-CH₂OH-κ²C,O)(PPh₃)X (X = Br, Cl) [1]. The para-substituted (4-(bromomethyl)phenyl)methanol offers analogous bidentate coordination potential with a larger chelate ring size, potentially influencing stability and subsequent reactivity in carbonylation reactions that yield benzolactones. Mono-functional benzyl bromides lacking the hydroxymethyl group form only monodentate σ-benzyl complexes, fundamentally altering the coordination chemistry and downstream catalytic behavior.

Pd Coordination
Cross-study comparable
Bidentate κ²-C,O complex via Br and pendant OH
Chelation may stabilize organometallic intermediates
Analogous to ortho-isomer behavior; carbonylation pathways reported
palladium complexes bidentate ligand organometallic carbonylation

Commercial Purity and Supplier Specifications

Commercially available (4-(bromomethyl)phenyl)methanol is offered at defined purity grades across multiple suppliers, enabling procurement decisions based on synthetic tolerance requirements. TCI supplies the compound at >97.0% purity by GC with specified melting point range of 76.0–86.0°C . Fluorochem offers 98% purity material . AKSci provides a 95% minimum purity specification with density 1.5 g/cm³ and refractive index 1.59 . The melting point specification of 76-77°C (Capot Chem) provides a reliable identity confirmation parameter. In contrast, structurally related compounds such as 4-(chloromethyl)benzyl alcohol are less widely available from major research chemical suppliers, and 4-bromobenzyl alcohol (CAS 873-75-6) lacks the benzylic bromide functionality required for orthogonal reactivity.

Supplier Specifications
Supporting evidence
Purity >97% (GC); mp 76–86°C across sources
Defined QC parameters support procurement consistency
Data from TCI, Fluorochem, AKSci; verify lot-specific COA
purity specification procurement quality control analytical grade

Validated Application Scenarios


COF Post-Synthetic Modification

Incorporation of (4-(bromomethyl)phenyl)methanol as a pendant-functionalized building block in COF synthesis enables subsequent post-synthetic modification via Suzuki–Miyaura cross-coupling at the benzylic bromide site, while the hydroxymethyl group remains available for alternative functionalization pathways such as esterification, etherification, or further oxidation [1]. This orthogonal reactivity is particularly valuable for introducing diverse aryl or heteroaryl groups onto pre-formed frameworks without requiring de novo framework synthesis. The flexible methylene spacer mitigates steric constraints that limit coupling efficiency in directly aryl-attached brominated frameworks, enhancing accessibility for bulky arylboronic acid coupling partners [2].

Organometallic Catalyst and Ligand Precursors

The bifunctional nature of (4-(bromomethyl)phenyl)methanol enables formation of bidentate κ²-C,O palladium complexes through simultaneous coordination of the benzylic carbon (following oxidative addition of the C–Br bond) and the pendant hydroxymethyl oxygen [1]. This chelation mode provides enhanced complex stability and directs subsequent carbonylation pathways toward benzolactone derivatives. The defined 1,4-para geometry yields predictable chelate ring sizes, facilitating rational design of organometallic intermediates for catalytic applications. Mono-functional benzyl bromides cannot achieve this bidentate coordination mode, fundamentally altering the accessible catalytic manifolds [1].

Sequential Orthogonal Synthesis

(4-(Bromomethyl)phenyl)methanol serves as a core building block for staged synthetic sequences where the order of functional group activation can be precisely controlled. The benzylic bromide undergoes nucleophilic substitution under mild conditions with amines, thiols, or alkoxides without requiring hydroxyl protection, owing to the lower nucleophilicity of benzylic alcohol relative to common nucleophiles [1]. Following this first-stage functionalization, the remaining benzylic hydroxyl group can be activated (e.g., converted to a leaving group or oxidized to aldehyde) for subsequent coupling reactions. This sequential control reduces protection/deprotection steps and improves overall synthetic efficiency compared to mono-functional building blocks that require additional synthetic manipulation [2].

Polymer Crosslinker and Functional Monomer

The dual reactive handles of (4-(bromomethyl)phenyl)methanol support applications as a bifunctional monomer or crosslinking agent in polymer synthesis. The benzylic bromide site can initiate polymerization or grafting via nucleophilic substitution, while the hydroxymethyl group provides a second reactive site for post-polymerization modification, crosslinking, or incorporation into polyurethane/polyester backbones via reaction with isocyanates or activated carboxylic acids [1]. The fixed 1:1 stoichiometry of the two reactive groups ensures predictable crosslinking density and eliminates the formulation variability inherent in blended mono-functional monomer approaches. Commercial availability in research-to-bulk quantities (250 mg to 100 g) supports both exploratory polymer research and scale-up development [2].

Application
Selection Property
Validation Focus
COF Post-Synthetic Modification
Benzylic bromide handle with flexible spacer
Suzuki coupling efficiency and framework retention
Organometallic Precursors
Bidentate κ²-C,O coordination potential
Chelate stability and carbonylation pathway selectivity
Sequential Orthogonal Synthesis
Independent Br/OH activation without protection
Functional group tolerance and step-count reduction
Polymer Crosslinkers
Fixed 1:1 bifunctional monomer stoichiometry
Predictable crosslinking density and batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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